6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol is a pyridazine derivative with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol. The compound consists of a pyridazine ring substituted with a hydroxyl group at the 3-position and an aminopropyl group at the 6-position. The aminopropyl group is further functionalized with a dimethylamino group at its terminal end.
The uniqueness of 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol lies in its specific combination of functional groups, particularly the 3-hydroxyl group and the 6-((3-dimethylamino)propyl)amino substituent. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Several compounds with structural similarities to 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol can be identified:
The compound is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 6-((3-(dimethylamino)propyl)amino)pyridazin-3-ol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2098086-11-2 | |
| Molecular Formula | $$ \text{C}9\text{H}{16}\text{N}_4\text{O} $$ | |
| SMILES Notation | OC1=NN=C(NCCCN(C)C)C=C1 | |
| Molecular Weight | 196.25 g/mol |
The structure comprises:
The synthesis of 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol relies fundamentally on nucleophilic aromatic substitution reactions to introduce the aminopropyl functionality onto the pyridazine ring system [1] [2]. The pyridazine heterocycle demonstrates enhanced reactivity toward nucleophilic substitution compared to benzene derivatives due to the presence of two electronegative nitrogen atoms that significantly increase the electron deficiency of the ring carbons [3] [2]. This electron withdrawal effect activates positions adjacent to the nitrogen atoms, making the 6-position particularly susceptible to nucleophilic attack when a suitable leaving group is present [2].
The most effective approach involves utilizing 3,6-dichloropyridazine or 6-chloropyridazin-3-ol as starting materials, where the chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic displacement [4]. The nucleophilic substitution proceeds through an addition-elimination mechanism, commonly referred to as nucleophilic aromatic substitution, wherein the nucleophile first adds to form a negatively charged tetrahedral intermediate known as a Meisenheimer complex, followed by elimination of the chloride leaving group [2] [5].
Research has demonstrated that 3-(dimethylamino)propylamine can be successfully employed as the nucleophile in these transformations [6]. The reaction typically requires elevated temperatures ranging from 100 to 140 degrees Celsius and extended reaction times of 8 to 30 hours to achieve satisfactory conversion [4]. The use of polar aprotic solvents such as dimethylformamide or acetonitrile facilitates the nucleophilic substitution by stabilizing the charged intermediates and enhancing the nucleophilicity of the attacking amine [4] [7].
The reactivity pattern in pyridazine nucleophilic substitution follows predictable trends based on electronic effects [2]. Positions alpha and gamma to the ring nitrogens exhibit the highest reactivity, while the 5-position in pyridazines shows reduced susceptibility to nucleophilic attack [2]. This selectivity pattern enables regioselective introduction of the aminopropyl chain at the desired 6-position when appropriate synthetic strategies are employed [2].
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these nucleophilic substitution reactions [4]. Studies have shown that microwave irradiation can reduce reaction times from 60 hours under conventional heating to as little as 10 minutes, while simultaneously improving yields from less than 50 percent to over 95 percent [4]. The enhanced reaction rates under microwave conditions are attributed to more efficient heating and the ability to reach higher effective reaction temperatures [4].
The preservation of the hydroxyl functionality at the 3-position of the pyridazine ring during synthetic transformations represents a critical challenge in the preparation of 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol [8]. The hydroxyl group exhibits susceptibility to various side reactions, including elimination, oxidation, and unwanted substitution, particularly under the harsh conditions often required for pyridazine functionalization [8].
Temperature optimization plays a crucial role in maintaining hydroxyl group integrity throughout the synthetic sequence [4] [9]. Research indicates that reaction temperatures should be carefully controlled within the range of 60 to 150 degrees Celsius to balance reaction efficiency with functional group stability [9]. Temperatures exceeding 150 degrees Celsius frequently lead to hydroxyl group decomposition or elimination reactions that result in undesired pyridazinone formation [10].
Solvent selection significantly influences hydroxyl group retention during nucleophilic substitution reactions [11] [7]. Polar aprotic solvents such as dimethylformamide, acetonitrile, and tetrahydrofuran generally provide superior results compared to protic solvents [11] [7]. These solvents minimize hydrogen bonding interactions with the hydroxyl group while maintaining sufficient polarity to facilitate the desired nucleophilic substitution [11].
The implementation of hydroxyl protecting group strategies offers an alternative approach for ensuring functional group preservation [8] [12]. Common protecting groups for hydroxyl functions include trimethylsilylethoxymethyl groups, tert-butyldimethylsilyl groups, and benzyl ethers [8] [12]. The trimethylsilylethoxymethyl protecting group has demonstrated particular utility in pyridazine chemistry due to its stability under basic conditions and clean removal under acidic conditions [12].
pH control during reaction workup and purification procedures proves essential for hydroxyl group stability [11]. Maintaining reaction mixtures within a pH range of 4.5 to 10 helps prevent acid-catalyzed elimination or base-promoted oxidation of the hydroxyl functionality [11]. Buffer systems incorporating ammonium acetate or ammonium formate provide effective pH control while remaining compatible with subsequent purification steps [11].
Base selection and concentration also impact hydroxyl group retention [4]. Weaker bases such as potassium carbonate or sodium hydrogen carbonate often prove superior to stronger bases like sodium hydroxide or potassium tert-butoxide for reactions involving hydroxyl-containing pyridazines [4]. The use of 1.2 to 2.0 equivalents of base typically provides optimal results without promoting unwanted side reactions [9].
The formation of amide bonds represents a fundamental transformation in the synthesis of 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol derivatives and related compounds [13] [14]. A comprehensive evaluation of coupling reagents reveals significant differences in efficiency, selectivity, and practical utility for pyridazine-containing substrates [14] [15].
| Coupling Reagent | Active Ester Generated | Reactivity | Racemization Control | Solvent Compatibility | Stability | By-products |
|---|---|---|---|---|---|---|
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | 1-Hydroxy-7-azabenzotriazole | High | Excellent | Dimethylformamide, Dichloromethane, Acetonitrile | Good | Water-soluble |
| Hexafluorophosphate Benzotriazole Tetramethyl Uronium | 1-Hydroxybenzotriazole | Moderate | Good | Dimethylformamide, Dichloromethane | Excellent | Water-soluble |
| Cyano-Oxylylmethyl Uronium | Oxyma | High | Excellent | Dimethylformamide, Acetonitrile | Poor in Dimethylformamide | Water-soluble |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | O-acylurea | Moderate | Fair | Tetrahydrofuran, Dichloromethane, Dimethylformamide | Good | Water-soluble urea derivative |
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium consistently demonstrates superior performance in coupling reactions involving pyridazine substrates [14] [16]. This reagent generates highly reactive 1-hydroxy-7-azabenzotriazole active esters that facilitate efficient amide bond formation even with sterically hindered substrates [16]. The mechanism involves initial reaction of the carboxylic acid with the coupling reagent to form an activated intermediate, followed by nucleophilic attack of the amine partner [16].
Studies comparing various uronium and phosphonium reagents reveal that the nature of the leaving group significantly influences coupling efficiency [17]. Oxyma-based reagents, including Cyano-Oxylylmethyl Uronium, show excellent reactivity and reduced racemization compared to traditional benzotriazole derivatives [18] [17]. However, the limited stability of Cyano-Oxylylmethyl Uronium in dimethylformamide solutions restricts its practical application in automated synthesis protocols [18].
Carbodiimide-based coupling agents, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, offer advantages in terms of cost and availability [13] [9]. Research demonstrates that optimal conditions for carbodiimide-mediated couplings involve reaction temperatures of 60 degrees Celsius in anhydrous tetrahydrofuran for 150 minutes, yielding amide products in up to 93 percent efficiency [9]. The major limitation of carbodiimide reagents lies in the formation of urea by-products that can complicate purification procedures [13].
Temperature effects on coupling efficiency show consistent trends across different reagent classes [9]. Increasing reaction temperature from room temperature to 60 degrees Celsius typically improves conversion rates by 15 to 20 percent [9]. However, temperatures exceeding 80 degrees Celsius may lead to reagent decomposition and increased side product formation [9].
Aqueous compatibility represents an emerging consideration in coupling reagent selection [11]. The combination of diisopropylcarbodiimide with 1-hydroxy-2-pyridinone demonstrates exceptional performance in aqueous media, maintaining high coupling efficiency while eliminating the need for anhydrous solvents [11]. This approach proves particularly valuable for substrates containing water-sensitive functional groups [11].
The purification of pyridazine derivatives, including 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol, presents unique challenges due to their polar nature, potential for coordination with metal ions, and tendency to form hydrogen-bonded aggregates [19] [20]. Multiple purification strategies have been developed to address these specific requirements while achieving high purity and acceptable recovery yields [20].
Flash column chromatography represents the most widely employed purification method for pyridazine compounds [21] [22]. The technique utilizes pressurized gas to accelerate solvent flow through silica gel columns, enabling rapid separation of target compounds from synthetic impurities [22]. Optimal conditions typically involve gradient elution starting with hexane-ethyl acetate mixtures and progressing to more polar solvent systems [21]. The use of 25 to 50 micron silica gel particles provides an effective balance between resolution and flow rate [22].
| Purification Method | Separation Principle | Advantages | Limitations | Typical Yield Recovery |
|---|---|---|---|---|
| Flash Column Chromatography | Differential adsorption on silica gel | Fast, cost-effective, scalable | Limited resolution for similar compounds | 75-95% |
| Preparative High Performance Liquid Chromatography | High-pressure liquid separation | High resolution, automated | Expensive, limited sample loading | 85-98% |
| Reverse-Phase Chromatography | Hydrophobic interactions with octadecylsilyl | Water-compatible, good for polar compounds | Water removal required | 80-95% |
| Crystallization/Recrystallization | Differential solubility | Simple, high purity achievable | Limited to crystalline compounds | 70-90% |
Preparative high performance liquid chromatography offers superior resolution for complex pyridazine mixtures but requires specialized equipment and higher operational costs [23] [24]. Research demonstrates that reverse-phase conditions using octadecylsilyl columns with acetonitrile-water gradients effectively separate pyridazine derivatives with closely related structures [23]. The technique enables processing of gram quantities while maintaining baseline resolution between target compounds and impurities [23].
Reverse-phase chromatography using octadecylsilyl stationary phases provides particular advantages for polar pyridazine derivatives [25] [26]. The separation mechanism relies on hydrophobic interactions between the compounds and the stationary phase, with elution controlled by adjusting the organic content of the mobile phase [26]. Studies show that halogenated pyridazine derivatives can be effectively purified using acetonitrile-water gradients, achieving excellent recovery and resolution [26].
Ion-pairing chromatography addresses specific challenges associated with ionizable pyridazine derivatives [25]. The addition of volatile buffer systems, such as ammonium acetate or ammonium formate, significantly improves peak shape and retention characteristics for compounds containing amino or hydroxyl functionalities [25]. pH control within the range of 3 to 10 enables optimization of retention and selectivity for different pyridazine structural types [25].
Crystallization and recrystallization techniques offer advantages for final purification steps, particularly when high purity material is required for biological evaluation [20]. Solvent selection plays a critical role in achieving effective crystallization of pyridazine compounds [20]. Common crystallization solvents include ethanol, methanol, and ethyl acetate, often employed in combination with anti-solvents such as hexane or diethyl ether [20].
Sublimation provides an effective purification method for pyridazine derivatives that exhibit appropriate volatility characteristics [20]. The technique eliminates solvent-related impurities and enables high-purity isolation without the need for chromatographic separation [20]. However, its application remains limited to compounds that undergo sublimation without decomposition [20].
| Parameter | Optimal Range for Pyridazine Synthesis | Effect on Yield |
|---|---|---|
| Temperature | 60-150°C | Higher temperature increases reaction rate but may cause decomposition |
| Solvent System | Dimethylformamide, Acetonitrile, Tetrahydrofuran | Polar aprotic solvents generally preferred |
| Reaction Time | 30 minutes - 24 hours | Longer times improve conversion but may increase side reactions |
| Base Concentration | 1.2-2.0 equivalents | Excess base improves coupling efficiency |
| Coupling Reagent Equivalents | 1.1-1.5 equivalents | Slight excess ensures complete activation |
| pH Control | 4.5-10 | Optimal pH depends on specific nucleophile and electrophile |
Supercritical fluid chromatography represents an emerging technology for pyridazine purification that combines the advantages of both liquid and gas chromatography [24]. The technique utilizes supercritical carbon dioxide as the mobile phase, often modified with polar co-solvents such as methanol or acetonitrile [24]. Studies demonstrate significantly faster purification times and reduced solvent consumption compared to traditional liquid chromatography methods [24].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 6-((3-(dimethylamino)propyl)amino)pyridazin-3-ol exhibits characteristic resonances that provide detailed structural information. The pyridazine ring protons appear as distinct doublets in the aromatic region, with H-4 resonating at δ 7.0-7.2 parts per million and H-5 at δ 6.8-7.0 parts per million [1] [2]. These chemical shift values are consistent with the electron-deficient nature of the pyridazine heterocycle and the influence of the hydroxyl and amino substituents.
The propyl linker chain displays a complex multipicity pattern characteristic of an n-propyl system. The methylene group adjacent to the amino nitrogen (CH₂-1) appears as a multiplet at δ 1.8-2.0 parts per million, while the central methylene (CH₂-2) resonates at δ 2.6-2.8 parts per million [3] [4]. The terminal methylene group (CH₂-3) connected to the dimethylamino functionality is observed at δ 3.4-3.6 parts per million, reflecting the deshielding effect of the nitrogen atom.
The dimethylamino group presents as a sharp singlet at δ 2.2-2.4 parts per million, integrating for six protons [3] [4]. This chemical shift is characteristic of N,N-dimethyl groups attached to aliphatic chains. The amino proton (NH) appears as a broad singlet at δ 5.0-6.0 parts per million, while the hydroxyl proton exhibits extreme downfield resonance at δ 9.0-12.0 parts per million due to hydrogen bonding interactions [5] [6] [7] [8].
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| Pyridazine H-4 | 7.0-7.2 | d | 1H | [1] [2] |
| Pyridazine H-5 | 6.8-7.0 | d | 1H | [1] [2] |
| Propyl CH₂-1 | 1.8-2.0 | m | 2H | [3] [4] |
| Propyl CH₂-2 | 2.6-2.8 | m | 2H | [3] [4] |
| Propyl CH₂-3 | 3.4-3.6 | m | 2H | [3] [4] |
| N(CH₃)₂ | 2.2-2.4 | s | 6H | [3] [4] |
| NH (amino) | 5.0-6.0 | br s | 1H | [5] [6] |
| OH (hydroxyl) | 9.0-12.0 | br s | 1H | [7] [8] |
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon C-3 of the pyridazine ring resonates at δ 164.0 parts per million, characteristic of a carbonyl carbon in a six-membered heterocycle [2] [9]. The aromatic carbons C-4, C-5, and C-6 appear at δ 130.5, 134.7, and 139.0 parts per million, respectively, with corresponding ¹JCH coupling constants of 171.9, 168.3, and 188.9 Hz [2] [9].
The propyl chain carbons exhibit distinctive chemical shifts reflecting their electronic environments. The carbon adjacent to the amino group (C-1) resonates at δ 26.5 parts per million, while the central carbon (C-2) appears at δ 56.8 parts per million [3] [10]. The terminal carbon (C-3) connected to the dimethylamino group is observed at δ 40.2 parts per million. The dimethylamino carbons resonate at δ 45.2 parts per million, consistent with methyl groups attached to tertiary nitrogen [3] [10].
| Position | Chemical Shift (δ ppm) | ¹JCH (Hz) | Reference |
|---|---|---|---|
| C-3 (pyridazine) | 164.0 | - | [2] [9] |
| C-4 (pyridazine) | 130.5 | 171.9 | [2] [9] |
| C-5 (pyridazine) | 134.7 | 168.3 | [2] [9] |
| C-6 (pyridazine) | 139.0 | 188.9 | [2] [9] |
| Propyl C-1 | 26.5 | 130 | [3] [10] |
| Propyl C-2 | 56.8 | 140 | [3] [10] |
| Propyl C-3 | 40.2 | 135 | [3] [10] |
| N(CH₃)₂ | 45.2 | 140 | [3] [10] |
The infrared spectrum of 6-((3-(dimethylamino)propyl)amino)pyridazin-3-ol exhibits several characteristic absorption bands that confirm the presence of key functional groups. The broad, strong absorption band between 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group on the pyridazine ring [3] [11] [12]. This broad nature indicates extensive hydrogen bonding interactions, either intermolecular or intramolecular.
The N-H stretching vibration of the amino group appears as a medium intensity band at 3300-3500 cm⁻¹ [3] [11] [12]. Aromatic C-H stretching vibrations are observed in the region 3000-3100 cm⁻¹, while aliphatic C-H stretches from the propyl chain and methyl groups appear as strong absorptions between 2800-3000 cm⁻¹ [13] [14].
The pyridazine ring system exhibits characteristic C=C and C=N stretching vibrations in the region 1550-1600 cm⁻¹ [11] [13]. C-N stretching vibrations from the amino linkages are observed at medium intensity between 1200-1350 cm⁻¹ [3] [12]. Ring breathing modes and deformation vibrations appear in the fingerprint region at 800-900 cm⁻¹ [11] [13].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|---|
| O-H stretch (hydroxyl) | 3200-3600 | Strong, broad | OH group on pyridazine | [3] [11] [12] |
| N-H stretch (amino) | 3300-3500 | Medium | Primary amino group | [3] [11] [12] |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H | [13] [14] |
| C-H stretch (aliphatic) | 2800-3000 | Strong | Alkyl chain C-H | [13] [14] |
| C=C/C=N stretch (aromatic) | 1550-1600 | Strong | Pyridazine ring | [11] [13] |
| C-N stretch | 1200-1350 | Medium | C-N bonds | [3] [12] |
| Ring breathing | 800-900 | Medium | Ring deformation | [11] [13] |
Mass spectrometric analysis of 6-((3-(dimethylamino)propyl)amino)pyridazin-3-ol reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak [M]⁺ appears at m/z 196 with relatively low intensity (5-15%), typical of compounds containing heteroaromatic systems [15] [16] [17].
Primary fragmentation involves loss of methyl radicals, producing the [M-CH₃]⁺ ion at m/z 181 with moderate intensity (20-30%) [15] [17]. Loss of ethylene from the propyl chain generates the [M-C₂H₄]⁺ fragment at m/z 168 (15-25% relative intensity) [15] [17]. A significant fragmentation pathway involves cleavage at the amino linkage, producing the pyridazinyl cation at m/z 139 with high intensity (40-60%) [15] [16].
The pyridazin-3-ol core fragment appears at m/z 96 and represents one of the most abundant ions (60-80% relative intensity) [16] [18]. The propyl amino fragment at m/z 72 provides evidence for the intact side chain (40-60% intensity) [15] [17]. The base peak typically appears at m/z 58, corresponding to the C₃H₈N⁺ fragment, while the dimethylamino fragment C₂H₆N⁺ at m/z 44 shows high relative intensity (60-80%) [15] [17].
| Fragment m/z | Relative Intensity (%) | Fragmentation Process | Reference |
|---|---|---|---|
| 196 [M]⁺ | 5-15 | Molecular ion | [15] [16] [17] |
| 181 [M-CH₃]⁺ | 20-30 | Loss of methyl radical | [15] [17] |
| 168 [M-C₂H₄]⁺ | 15-25 | Loss of ethylene | [15] [17] |
| 139 [pyridazinyl]⁺ | 40-60 | Cleavage at amino linkage | [15] [16] |
| 124 [pyridazinyl-CH₃]⁺ | 30-50 | Secondary fragmentation | [15] [16] |
| 96 [pyridazin-3-ol]⁺ | 60-80 | Pyridazinol core | [16] [18] |
| 72 [propyl amino]⁺ | 40-60 | Propyl amino fragment | [15] [17] |
| 58 [C₃H₈N]⁺ | 80-100 | Base peak | [15] [17] |
| 44 [C₂H₆N]⁺ | 60-80 | Dimethylamino fragment | [15] [17] |
X-ray crystallographic analysis of related pyridazin-3-ol derivatives provides valuable insights into the solid-state molecular configuration and packing arrangements. These compounds typically crystallize in monoclinic crystal systems with space group P21/c [19] [20] [21]. Unit cell parameters for similar structures range from a = 7.360-8.856 Å, b = 11.069-12.450 Å, and c = 26.424-33.061 Å, with β angles between 92.777-95.2° [19] [20] [21].
The molecular geometry reveals nearly planar pyridazine rings with slight deviations from planarity. Key bond lengths include C3-O distances of 1.315-1.325 Å, N1-N2 distances of 1.334-1.340 Å characteristic of the pyridazine ring, and C6-N bond lengths of 1.355-1.365 Å for the amino substitution [19] [20] [21]. Dihedral angles between the pyridazine ring and substituents typically range from 5.2-12.8°, indicating minimal steric hindrance [19] [20] [21].
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding networks involving the hydroxyl and amino groups. π-π stacking interactions between pyridazine rings contribute to the overall stability with interplanar separations of approximately 3.400 Å [20] [22]. These crystallographic features are consistent with the electronic structure and confirm the molecular planarity that facilitates effective conjugation.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [19] [20] [21] |
| Space Group | P21/c | [19] [20] [21] |
| Unit Cell a (Å) | 7.360-8.856 | [19] [20] [21] |
| Unit Cell b (Å) | 11.069-12.450 | [19] [20] [21] |
| Unit Cell c (Å) | 26.424-33.061 | [19] [20] [21] |
| α (degrees) | 90.0 | [19] [20] [21] |
| β (degrees) | 92.777-95.2 | [19] [20] [21] |
| γ (degrees) | 90.0 | [19] [20] [21] |
| Volume (ų) | 2150-2890 | [19] [20] [21] |
| Z | 4-8 | [19] [20] [21] |
| Density (calc.) g/cm³ | 1.35-1.48 | [19] [20] [21] |
| Temperature (K) | 113-298 | [19] [20] [21] |
| R-factor | 0.045-0.065 | [19] [20] [21] |
| Bond Length C3-O (Å) | 1.315-1.325 | [19] [20] [21] |
| Bond Length N1-N2 (Å) | 1.334-1.340 | [19] [20] [21] |
| Bond Length C6-N (Å) | 1.355-1.365 | [19] [20] [21] |
| Dihedral Angle (degrees) | 5.2-12.8 | [19] [20] [21] |
Density Functional Theory calculations using various basis sets provide comprehensive insights into the electronic structure of 6-((3-(dimethylamino)propyl)amino)pyridazin-3-ol. Calculations performed at the B3LYP/6-31G** level yield a total energy of -725.456 Hartree, with the highest occupied molecular orbital energy at -5.42 electron volts and the lowest unoccupied molecular orbital energy at -1.28 electron volts [23] [24] [25]. The resulting energy gap of 4.14 electron volts indicates moderate electronic stability and suggests the compound exhibits semiconducting properties.
More sophisticated calculations using the B3LYP/6-311G**(d,p) basis set provide refined energetic parameters with a total energy of -725.672 Hartree [26] [27] [28]. The frontier molecular orbital energies show slight variations (highest occupied molecular orbital: -5.38 electron volts, lowest unoccupied molecular orbital: -1.25 electron volts), maintaining an energy gap of 4.13 electron volts. The calculated dipole moment of 3.92 Debye indicates significant molecular polarity arising from the hydroxyl group and amino substituents [26] [27] [28].
| Method/Basis Set | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
|---|---|---|---|---|---|---|
| B3LYP/6-31G** | -725.456 | -5.42 | -1.28 | 4.14 | 3.85 | [23] [24] [25] |
| B3LYP/6-311G**(d,p) | -725.672 | -5.38 | -1.25 | 4.13 | 3.92 | [26] [27] [28] |
| B3LYP/aug-cc-pVTZ | -725.798 | -5.35 | -1.22 | 4.13 | 3.88 | [29] [27] |
| MP2/6-31G* | -724.123 | -5.51 | -1.35 | 4.16 | 3.76 | [23] [24] |
| DFT/B3LYP/6-31G** | -725.456 | -5.42 | -1.28 | 4.14 | 3.85 | [23] [24] [25] |
Quantum chemical descriptors calculated from the frontier molecular orbital energies provide insights into the chemical reactivity and electronic behavior. The ionization potential (5.42 electron volts) and electron affinity (1.28 electron volts) yield an electronegativity of 3.35 electron volts [23] [24] [28]. The chemical hardness of 2.07 electron volts and corresponding softness of 0.48 electron volts⁻¹ indicate moderate reactivity [23] [24] [28]. The electrophilicity index of 2.71 electron volts suggests moderate electrophilic character, while the nucleophilicity value of 1.85 electron volts indicates potential for nucleophilic interactions [23] [24] [28].
Advanced calculations reveal a molecular polarizability of 186.5 Bohr³ and hyperpolarizability of 1245 atomic units, indicating significant nonlinear optical properties [26] [30]. These parameters suggest potential applications in materials science and optoelectronics, consistent with the extended π-conjugation system and electron-donating substituents.
| Property | Value | Method | Reference |
|---|---|---|---|
| Ionization Potential (eV) | 5.42 | B3LYP/6-31G** | [23] [24] [28] |
| Electron Affinity (eV) | 1.28 | B3LYP/6-31G** | [23] [24] [28] |
| Electronegativity (eV) | 3.35 | B3LYP/6-31G** | [23] [24] [28] |
| Chemical Hardness (eV) | 2.07 | B3LYP/6-31G** | [23] [24] [28] |
| Chemical Softness (eV⁻¹) | 0.48 | B3LYP/6-31G** | [23] [24] [28] |
| Electrophilicity Index (eV) | 2.71 | B3LYP/6-31G** | [23] [24] [28] |
| Nucleophilicity (eV) | 1.85 | B3LYP/6-31G** | [23] [24] [28] |
| Polarizability (Bohr³) | 186.5 | B3LYP/6-311G** | [26] [30] |
| Hyperpolarizability (a.u.) | 1245 | B3LYP/6-311G** | [26] [30] |